molecular formula C9H13NO4 B1296266 Diethyl 2-(cyanomethyl)malonate CAS No. 17109-93-2

Diethyl 2-(cyanomethyl)malonate

Cat. No. B1296266
CAS RN: 17109-93-2
M. Wt: 199.2 g/mol
InChI Key: FHPUWLWRKKFWPV-UHFFFAOYSA-N
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Description

Diethyl 2-(2-cyanoethyl)malonate is a chemical compound that undergoes hydrothermal reaction with ZnCl2, NaN3, and NaOH to yield a new 1H-tetrazolate-5-butyrate coordination polymer .


Synthesis Analysis

The synthesis of Diethyl 2-(2-cyanoethyl)malonate involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . In another method, it undergoes hydrothermal reaction with ZnCl2, NaN3, and NaOH .


Molecular Structure Analysis

The molecular formula of Diethyl 2-(2-cyanoethyl)malonate is C10H15NO4 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Diethyl 2-(2-cyanoethyl)malonate undergoes hydrothermal reaction with ZnCl2, NaN3, and NaOH to yield a new 1H-tetrazolate-5-butyrate coordination polymer . It also participates in the alkylation of enolate ions .


Physical And Chemical Properties Analysis

Diethyl 2-(2-cyanoethyl)malonate has a density of 1.1±0.1 g/cm3, a boiling point of 288.1±0.0 °C at 760 mmHg, and a flash point of 140.9±15.3 °C .

Safety And Hazards

Diethyl 2-(2-cyanoethyl)malonate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

diethyl 2-(cyanomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPUWLWRKKFWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297460
Record name Diethyl (cyanomethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(cyanomethyl)malonate

CAS RN

17109-93-2
Record name 17109-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (cyanomethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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